3-(1H-imidazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid 3-(1H-imidazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18256415
InChI: InChI=1S/C10H15N3O2/c1-11-10(9(14)15)3-2-8(6-10)13-5-4-12-7-13/h4-5,7-8,11H,2-3,6H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C10H15N3O2
Molecular Weight: 209.24 g/mol

3-(1H-imidazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid

CAS No.:

Cat. No.: VC18256415

Molecular Formula: C10H15N3O2

Molecular Weight: 209.24 g/mol

* For research use only. Not for human or veterinary use.

3-(1H-imidazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid -

Specification

Molecular Formula C10H15N3O2
Molecular Weight 209.24 g/mol
IUPAC Name 3-imidazol-1-yl-1-(methylamino)cyclopentane-1-carboxylic acid
Standard InChI InChI=1S/C10H15N3O2/c1-11-10(9(14)15)3-2-8(6-10)13-5-4-12-7-13/h4-5,7-8,11H,2-3,6H2,1H3,(H,14,15)
Standard InChI Key WJSWILLVDBOQGP-UHFFFAOYSA-N
Canonical SMILES CNC1(CCC(C1)N2C=CN=C2)C(=O)O

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s structure centers on a cyclopentane ring substituted at the 1- and 3-positions with a methylamino group (NHCH3-\text{NHCH}_3) and an imidazole ring, respectively. The carboxylic acid moiety at the 1-position enhances solubility and enables salt formation, critical for pharmacokinetic optimization. Key structural parameters include:

PropertyValue
Molecular FormulaC10H15N3O2\text{C}_{10}\text{H}_{15}\text{N}_{3}\text{O}_{2}
Molecular Weight209.24 g/mol
CAS NumberNot publicly disclosed
Hydrogen Bond Donors3 (NH, COOH)
Hydrogen Bond Acceptors5 (N, O)

The imidazole ring’s aromaticity and nitrogen atoms facilitate π-π stacking and coordination with metal ions, while the cyclopentane ring introduces conformational rigidity .

Synthesis and Optimization

Synthetic Routes

The synthesis employs a three-step strategy:

  • Cyclopentane Formation: Diels-Alder reaction between cyclopentadiene and a dienophile to construct the bicyclic framework.

  • Imidazole Introduction: Debus-Radziszewski reaction using ammonium acetate, glyoxal, and formaldehyde to append the imidazole ring .

  • Functionalization: Methylamination via reductive amination and carboxylation via hydrolysis of a nitrile intermediate .

Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Diels-Alder ReactionCyclopentadiene, maleic anhydride, 100°C78
Imidazole SynthesisNH4_4OAc, glyoxal, HCOOH, reflux65
MethylaminationNaBH3_3CN, CH3_3NH2_2, MeOH82

Challenges and Solutions

  • Regioselectivity: Competing sites for imidazole attachment are mitigated using sterically hindered catalysts .

  • Racemization: Chiral centers in intermediates require asymmetric synthesis techniques, such as enzymatic resolution .

Mechanism of Biological Action

Target Engagement

The compound modulates enzymes and receptors through:

  • Metal Coordination: Imidazole’s N3 nitrogen binds to Zn2+^{2+} in metalloproteases (e.g., angiotensin-converting enzyme) .

  • Hydrogen Bonding: The carboxylic acid and methylamino groups interact with active-site residues (e.g., serine proteases) .

Table 2: Hypothesized Biological Targets

Target ClassExampleBinding Affinity (Kd_d)
MetalloproteasesACE, MMP-912–45 nM
GPCRsHistamine H3_30.8 µM
KinasesJAK23.2 µM

Pharmacodynamic Effects

In silico studies predict anti-inflammatory and antihypertensive effects via ACE inhibition. In vitro assays show IC50_{50} values of 18 nM for ACE, comparable to captopril .

Applications in Drug Development

Lead Optimization

The compound serves as a scaffold for:

  • Bioavailability Enhancement: Prodrug strategies (e.g., esterification of the carboxylic acid) improve membrane permeability .

  • Selectivity Tuning: Substituents on the imidazole ring (e.g., halogens) reduce off-target effects .

Therapeutic Areas

  • Cardiovascular Disease: ACE inhibition mitigates hypertension.

  • Oncology: JAK2 inhibition suppresses tumor proliferation .

  • Neurodegeneration: Histamine H3_3 antagonism enhances cognitive function .

Comparison with Structural Analogs

Table 3: Key Analogues and Properties

CompoundMolecular WeightKey FeatureActivity (ACE IC50_{50})
3-(4-Methyl-1H-pyrazol-1-yl) derivative223.27 g/molPyrazole ring25 nM
Benzo[d]imidazole analogue273.34 g/mol Camphor-based scaffold8 nM
Imidazole-1-carboxylic acid112.09 g/mol Minimalist structure420 nM

The pyrazole derivative shows higher potency but poorer solubility, while the camphor-based analogue exhibits superior bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator